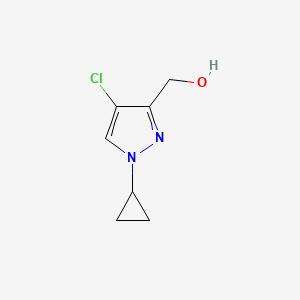

(4-Chloro-1-cyclopropylpyrazol-3-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

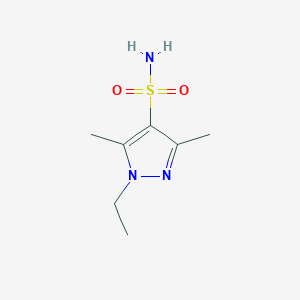

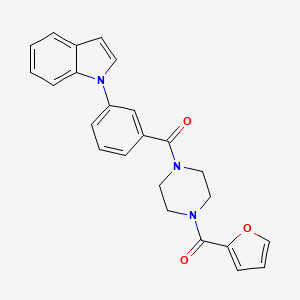

The description of a chemical compound usually includes its IUPAC name, molecular formula, molecular weight, structural formula, and CAS number. It may also include information about its appearance (solid, liquid, gas, color, etc.) and odor .

Synthesis Analysis

Synthesis analysis involves detailing the methods and conditions under which the compound can be synthesized. This can include the starting materials, catalysts, temperature, pressure, and other relevant conditions .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. The compound’s chemical stability, reactivity, and pH may also be studied .Scientific Research Applications

Methanol and Halogen Bond Interactions

Research on the interaction between methanol (CH3OH) and carbon tetrachloride (CCl4) elucidates the competition between hydrogen and halogen bonds in molecular complexes. This study provides insights into how methanol participates in complex molecular interactions, which could be relevant when considering the reactivity and applications of (4-Chloro-1-cyclopropylpyrazol-3-yl)methanol in various chemical environments (Pal et al., 2020).

Methanol in Catalysis

Another study discusses the use of rare earth elements in methanol synthesis catalysis, highlighting the potential for (4-Chloro-1-cyclopropylpyrazol-3-yl)methanol to be involved in or affected by catalytic processes, especially those related to the synthesis of methanol and its derivatives (Richard & Fan, 2018).

Enzymatic Methanol Detoxification

Research on Drosophila melanogaster, a fruit fly species, has shown that several enzymes are involved in methanol detoxification. This study might inform biotechnological applications or toxicity considerations for compounds like (4-Chloro-1-cyclopropylpyrazol-3-yl)methanol (Wang et al., 2013).

Catalytic Applications

A study on a tris(triazolyl)methanol-Cu(I) structure as a catalyst for Huisgen 1,3-dipolar cycloadditions may provide insights into the catalytic potential of triazolylmethanol derivatives, which could be extrapolated to (4-Chloro-1-cyclopropylpyrazol-3-yl)methanol (Ozcubukcu et al., 2009).

Chiral Separation Techniques

The development of a chiral HPLC method for a novel triazole antitubercular compound demonstrates the importance of chiral separation in pharmaceutical applications. This could be relevant for the separation of enantiomers or chiral studies involving (4-Chloro-1-cyclopropylpyrazol-3-yl)methanol (Shekar et al., 2014).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(4-chloro-1-cyclopropylpyrazol-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c8-6-3-10(5-1-2-5)9-7(6)4-11/h3,5,11H,1-2,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWHQSQRSUEALO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=N2)CO)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chloro-1-cyclopropylpyrazol-3-yl)methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Methylphenyl)sulfanyl]-1,1-diphenyl-1-ethanol](/img/structure/B2919366.png)

![ethyl 3-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2919368.png)

![2-(4-fluorobenzamido)-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2919369.png)

![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2919372.png)

![N-(1-cyanocyclobutyl)-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2919373.png)

![(E)-4-benzoyl-N-((4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamothioyl)benzamide](/img/structure/B2919375.png)

![8-(4-methoxyphenyl)-2-(3-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2919380.png)

![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide](/img/no-structure.png)

![Ethyl 6-acetyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2919387.png)